5-(Difluoromethyl)-2-methoxy-3-methylpyridine
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Overview
Description
5-(Difluoromethyl)-2-methoxy-3-methylpyridine is a heterocyclic organic compound that contains a pyridine ring substituted with a difluoromethyl group, a methoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2-methoxy-3-methylpyridine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the difluoromethylation of a suitable pyridine precursor. This can be achieved through various strategies, including:
Electrophilic Difluoromethylation: Using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide in the presence of a base.
Nucleophilic Difluoromethylation: Employing difluoromethyl anions generated from difluoromethyl sulfone or other precursors.
Radical Difluoromethylation: Utilizing radical initiators to introduce the difluoromethyl group under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow chemistry, which allows for efficient and controlled synthesis. The choice of method depends on factors like cost, availability of reagents, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2-methoxy-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
5-(Difluoromethyl)-2-methoxy-3-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2-methoxy-3-methylpyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methoxy and methyl groups can further modulate its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)-2-methoxy-3-methylpyridine: Contains a trifluoromethyl group instead of a difluoromethyl group.
5-(Difluoromethyl)-2-ethoxy-3-methylpyridine: Contains an ethoxy group instead of a methoxy group.
5-(Difluoromethyl)-2-methoxy-3-ethylpyridine: Contains an ethyl group instead of a methyl group.
Uniqueness
5-(Difluoromethyl)-2-methoxy-3-methylpyridine is unique due to the specific combination of its substituents, which confer distinct chemical and physical properties. The difluoromethyl group enhances its metabolic stability and lipophilicity, while the methoxy and methyl groups influence its reactivity and binding interactions .
Properties
Molecular Formula |
C8H9F2NO |
---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
5-(difluoromethyl)-2-methoxy-3-methylpyridine |
InChI |
InChI=1S/C8H9F2NO/c1-5-3-6(7(9)10)4-11-8(5)12-2/h3-4,7H,1-2H3 |
InChI Key |
YLTZILFJAPCPDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1OC)C(F)F |
Origin of Product |
United States |
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